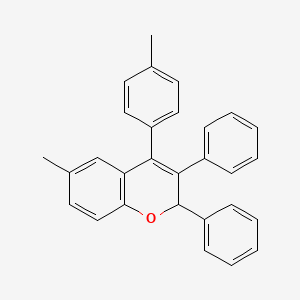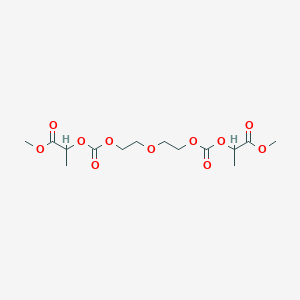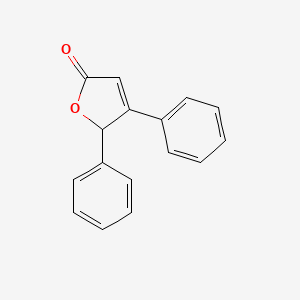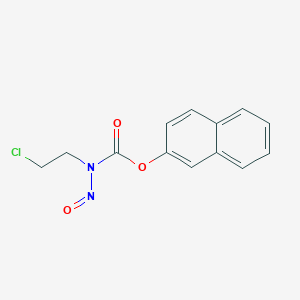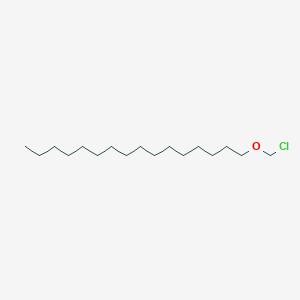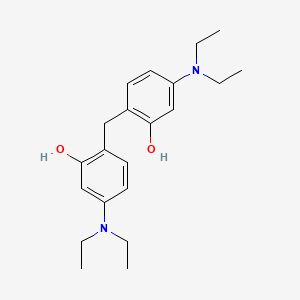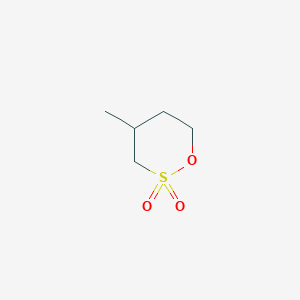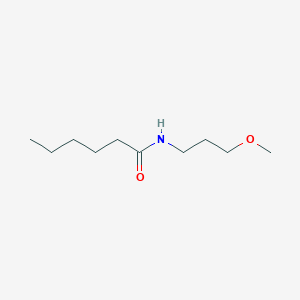
1-Nitro-4-phenylselanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-phenylselanylbenzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group (-SeC6H5) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .
Análisis De Reacciones Químicas
1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The phenylselanyl group can be oxidized to form selenoxides or selenones under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Nitro-4-phenylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Mecanismo De Acción
The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-Nitro-4-phenylselanylbenzene can be compared with other nitrobenzene derivatives and selenium-containing compounds:
Nitrobenzene: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
4-Nitroanisole: Contains a methoxy group (-OCH3) instead of the phenylselanyl group, leading to different reactivity and applications.
1-Nitro-4-phenylethynylbenzene:
The unique combination of the nitro and phenylselanyl groups in this compound gives it distinct chemical and biological properties that are not found in these similar compounds .
Propiedades
Número CAS |
6343-83-5 |
|---|---|
Fórmula molecular |
C12H9NO2Se |
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
1-nitro-4-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H |
Clave InChI |
GODLLLVHKOXLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


